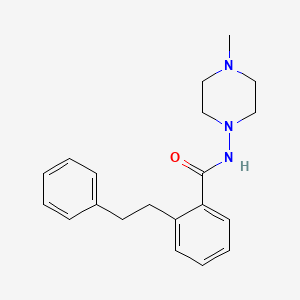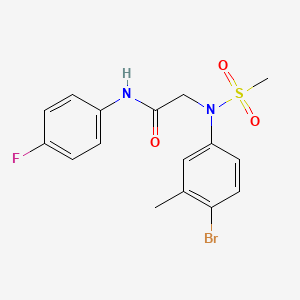![molecular formula C22H25N3O3 B3498975 N-[5-(4-morpholinylcarbonyl)-2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B3498975.png)
N-[5-(4-morpholinylcarbonyl)-2-(1-pyrrolidinyl)phenyl]benzamide
説明
N-[5-(4-morpholinylcarbonyl)-2-(1-pyrrolidinyl)phenyl]benzamide, also known as BMS-986165, is a small molecule inhibitor that selectively targets the TYK2 enzyme. TYK2 is a member of the Janus kinase (JAK) family and is involved in the signaling pathways of various cytokines, including interleukin-12 (IL-12), IL-23, and type I interferons (IFNs). Inhibition of TYK2 has shown promise in the treatment of autoimmune diseases and certain cancers.
作用機序
N-[5-(4-morpholinylcarbonyl)-2-(1-pyrrolidinyl)phenyl]benzamide selectively inhibits the TYK2 enzyme, which is involved in the signaling pathways of various cytokines that play a key role in the immune response. By inhibiting TYK2, N-[5-(4-morpholinylcarbonyl)-2-(1-pyrrolidinyl)phenyl]benzamide blocks the downstream signaling of these cytokines, leading to a reduction in inflammation and immune cell activation.
Biochemical and Physiological Effects:
N-[5-(4-morpholinylcarbonyl)-2-(1-pyrrolidinyl)phenyl]benzamide has been shown to reduce inflammation and immune cell activation in preclinical models of autoimmune diseases. In addition, N-[5-(4-morpholinylcarbonyl)-2-(1-pyrrolidinyl)phenyl]benzamide has been shown to enhance the antitumor immune response in preclinical models of certain cancers.
実験室実験の利点と制限
One advantage of N-[5-(4-morpholinylcarbonyl)-2-(1-pyrrolidinyl)phenyl]benzamide is its selectivity for TYK2, which reduces the risk of off-target effects. However, one limitation of N-[5-(4-morpholinylcarbonyl)-2-(1-pyrrolidinyl)phenyl]benzamide is its relatively short half-life, which may require frequent dosing in clinical settings.
将来の方向性
For N-[5-(4-morpholinylcarbonyl)-2-(1-pyrrolidinyl)phenyl]benzamide include clinical trials in patients with autoimmune diseases and certain cancers. In addition, further research is needed to better understand the mechanism of action of N-[5-(4-morpholinylcarbonyl)-2-(1-pyrrolidinyl)phenyl]benzamide and its potential for combination therapy with other immunomodulatory agents.
科学的研究の応用
N-[5-(4-morpholinylcarbonyl)-2-(1-pyrrolidinyl)phenyl]benzamide has been extensively studied in preclinical models and has shown efficacy in the treatment of various autoimmune diseases, including psoriasis, rheumatoid arthritis, and inflammatory bowel disease. In addition, N-[5-(4-morpholinylcarbonyl)-2-(1-pyrrolidinyl)phenyl]benzamide has shown promise in the treatment of certain cancers, such as melanoma and non-small cell lung cancer, by enhancing the antitumor immune response.
特性
IUPAC Name |
N-[5-(morpholine-4-carbonyl)-2-pyrrolidin-1-ylphenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c26-21(17-6-2-1-3-7-17)23-19-16-18(22(27)25-12-14-28-15-13-25)8-9-20(19)24-10-4-5-11-24/h1-3,6-9,16H,4-5,10-15H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSTGMTCDLAYUPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)C(=O)N3CCOCC3)NC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![ethyl 2-[(4-methoxyphenyl)amino]thieno[3,2-d][1,3]thiazole-5-carboxylate](/img/structure/B3498908.png)
![2-bromo-N-({[2-chloro-5-(propionylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3498915.png)
![4-chloro-3-{[(2,5-dimethylphenyl)amino]sulfonyl}-N-(4-fluorophenyl)benzamide](/img/structure/B3498923.png)
![4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B3498935.png)

![7-mesityl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3498940.png)
![2-chloro-5-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B3498946.png)
![N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B3498955.png)
![2-[(5-{2-[(2,3-dichlorophenyl)amino]-2-oxoethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B3498961.png)
![methyl 2-({N-[(4-bromophenyl)sulfonyl]-N-ethylglycyl}amino)benzoate](/img/structure/B3498991.png)
![3-(3-pyridinyl)-5,6-dihydro[1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B3498995.png)
![3-(2-oxo-2H-chromen-3-yl)-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B3498998.png)